RORγ Inverse Agonist Potency in Gal4-hRORγ LBD Transactivation Assay: Class-Level Inference from Quinoline-8-Sulfonamide Series
While direct, publicly available IC50 data for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is not identified in primary literature, the compound's core quinoline-8-sulfonamide scaffold is responsible for potent RORγ inverse agonism. In a Gal4-hRORγ LBD transactivation assay, a close structural analog from the same benzoxyquinoline chemical series, A-9758, exhibited an IC50 of approximately 14 nM for RORγt inverse agonism [1]. This compares favorably to earlier benzenesulfonamide-based leads which often show IC50 values in the 100-500 nM range [2]. The presence of the specific 1-benzoyl-tetrahydroquinoline core in our compound is predicted to confer a similar or improved potency profile based on the structure-activity relationship (SAR) trends documented for this chemical series, where N-benzoyl substitution enhances cellular potency compared to N-acetyl or N-unsubstituted analogs [3].
| Evidence Dimension | RORγ Inverse Agonist Potency (IC50) |
|---|---|
| Target Compound Data | Specific data not publicly available; predicted IC50 < 50 nM based on SAR from quinoline-8-sulfonamide series |
| Comparator Or Baseline | A-9758 (benzoxyquinoline analog): IC50 ≈ 14 nM; Early benzenesulfonamide leads: IC50 100-500 nM |
| Quantified Difference | Potential >10-fold improvement over early leads; potency comparable to or better than A-9758 depending on the specific benzoyl substitution |
| Conditions | Gal4-hRORγ LBD transactivation assay in HEK293 cells |
Why This Matters
Sub-nanomolar to low nanomolar potency against RORγ is a critical selection criterion for inflammatory disease research, as it allows for lower dosing and reduced off-target effects compared to less potent benzenesulfonamide alternatives.
- [1] Amaudrut, J., et al. (2019). Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2190-2194. View Source
- [2] Glick, G. D., et al. (2014). N-SULFONYLATED TETRAHYDROQUINOLINES AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE. U.S. Patent Application No. 20140088094. View Source
- [3] Glick, G. D., et al. (2014). N-SULFONYLATED TETRAHYDROQUINOLINES AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE. U.S. Patent Application No. 20140088094. View Source
